3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Description
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a synthetic compound featuring a piperidine core substituted with a 2-fluoroethyl group and a propan-1-one moiety bearing an amino group. The fluorine atom in the 2-fluoroethyl substituent enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring blood-brain barrier penetration or enzyme targeting .
Properties
IUPAC Name |
3-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYCTCFVXTTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Starting materials:
- 3-Amino-1-(4-piperidinyl)propan-1-one or its protected derivative
- 2-Fluoroethyl tosylate or 1-bromo-2-fluoroethane (alkylating agent)
- Conditions:
- Anhydrous solvent (e.g., THF, acetonitrile)
- Base such as triethylamine or potassium carbonate
- Temperature: typically 50–80 °C
- Mechanism:
- Nucleophilic attack by the secondary amine nitrogen on the electrophilic carbon of the 2-fluoroethyl halide or tosylate, displacing the leaving group and forming the N-(2-fluoroethyl) substituted product.
Research Findings
- Radiolabeling studies for fluorine-18 analogues have demonstrated that the nucleophilic substitution of secondary amines with 2-[18F]fluoroethyl tosylate proceeds with radiochemical yields (RCYs) ranging from 10% to 51%, depending on the substrate and conditions.
- Non-radioactive synthesis analogues typically achieve higher yields (60–80%) under optimized conditions.
- The reaction is favored by the use of tosylate or mesylate leaving groups, with bromides also effective but sometimes less selective.
Advantages and Limitations
| Advantages | Limitations |
|---|---|
| High regioselectivity | Requires preparation of fluorinated alkylating agents |
| Moderate to high yields | Fluorinated alkylating agents can be expensive and sensitive |
| Mild reaction conditions | Side reactions such as elimination possible under harsh conditions |
Method 2: Direct Fluorination of Ethyl-Substituted Precursors
An alternative approach involves synthesizing the piperidine derivative bearing an ethyl substituent followed by direct fluorination at the terminal carbon.
Reaction Scheme
- Starting material: 3-Amino-1-(4-(2-ethyl)piperidin-1-yl)propan-1-one
- Fluorinating agents: Selective fluorinating reagents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or elemental fluorine under controlled conditions.
- Conditions: Typically low temperature to avoid over-fluorination or degradation.
Research Findings
- This method is less commonly applied for this compound due to the difficulty in controlling regioselectivity and the risk of over-fluorination or side reactions.
- Fluorine introduction at the 2-position of an ethyl side chain on a piperidine ring is challenging and can lead to lower overall yields and complex purification.
Synthetic Route Summary Table
Detailed Research Insights
Protecting Group Strategies:
To avoid side reactions during alkylation, the amino group on the propanone moiety is often protected (e.g., as a Boc or carbamate derivative). After fluorine introduction, deprotection yields the target compound.Use of Fluorinated Building Blocks:
The synthesis may involve preparing or purchasing 2-fluoroethyl building blocks such as 2-fluoroethyl tosylate or bromide. These are then reacted with the piperidine nitrogen under mild nucleophilic substitution conditions.Radiochemical Synthesis Analogues: In radiochemistry, the fluorine-18 isotope is introduced via nucleophilic substitution on tosylate or mesylate precursors, demonstrating the practical utility of this method for PET tracer development.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is being investigated for its potential therapeutic applications:
- Antidepressant Activity : Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models.
- Analgesic Properties : Research indicates that derivatives of piperidine can modulate pain pathways, suggesting potential applications in pain management.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The amino group allows for further functionalization through nucleophilic substitution reactions.
- Reactivity Studies : The compound's unique structure facilitates studies on reaction mechanisms involving piperidine derivatives, providing insights into reactivity patterns that can be exploited in synthetic methodologies.
Biological Research
The biological activity of this compound is an area of active investigation:
- Interaction Studies : Understanding how this compound interacts with various biological targets is crucial for elucidating its pharmacodynamics. Studies may focus on receptor binding assays to determine its efficacy and safety profile.
Case Study 1: Antidepressant Activity
In a study examining piperidine derivatives, compounds structurally related to this compound demonstrated significant serotonin reuptake inhibition, suggesting potential antidepressant properties.
Case Study 2: Pain Modulation
Research involving piperidine analogs indicated that certain derivatives could effectively modulate pain pathways through interactions with opioid receptors, paving the way for further investigation into the analgesic potential of this compound.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key Structural Variations :
Piperidine Substitutions: 3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one ():
- Contains a hydroxyl group at the 4-position of the piperidine ring.
- 3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one ():
- Replaces 2-fluoroethyl with a trifluoromethyl group.
- The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability but increasing lipophilicity (logP) .
Aromatic/Heterocyclic Additions: 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one ():
- Incorporates an indole-phenyl system and a piperazine ring.
- The indole moiety enables π-π stacking interactions, likely enhancing binding to enzymes like p97 ATPase . 3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one ():
- Replaces piperidine with benzimidazole, a planar heterocycle.
- This modification favors interactions with DNA or kinase targets, common in antimicrobial agents .
Physicochemical Data :
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~265.3 | 1.8 | ~5 (DMSO) | 2-Fluoroethyl, amino-propanone |
| 3-Amino-1-(4-(CF₃)piperidin-1-yl)propan-1-one | ~276.2 | 2.5 | ~3 (DMSO) | Trifluoromethyl |
| 3-Amino-1-(4-methylpiperazin-1-yl)-2,2-bis(CF₃-benzyl)propan-1-one (5b) | ~488.2 | 4.1 | <1 (H₂O) | Bis-CF₃-benzyl, methylpiperazine |
| 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one HCl | 268.8 | 2.0 | >10 (H₂O) | Phenyl, HCl salt |
*logP estimated via computational tools (e.g., ChemDraw).
Biological Activity
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a chemical compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound includes an amino group, a piperidine ring, and a propanone moiety, with a 2-fluoroethyl substituent that may enhance its pharmacological properties.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 214.26 g/mol
- Structure : The presence of the piperidine ring and the fluorinated ethyl group contributes to its unique reactivity and biological profile.
The mechanism of action of this compound involves interactions with various molecular targets, particularly neurotransmitter receptors. Piperidine derivatives are known to influence dopaminergic and serotonergic pathways, which are crucial for various neurological functions.
Biological Activities
Research indicates that compounds with similar piperidine frameworks exhibit diverse biological activities, including:
- Dopamine Transporter Inhibition : Compounds structurally related to this compound have shown significant binding affinity to dopamine transporters (DAT), which is essential for the treatment of disorders like ADHD and depression .
- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, influencing mood regulation and anxiety responses.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one | Structure | Lacks fluorine substitution |
| 4-Fluoro-N-(piperidin-4-yl)butanamide | Structure | Different chain length |
| 2-Fluoro-N,N-diethylpiperidinamine | Structure | Contains diethyl substitution |
The presence of the fluorine atom in this compound may enhance lipophilicity and receptor binding affinity compared to other compounds lacking such substitutions.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives:
- Dopamine Transporter Studies : Analogous compounds have been evaluated for their binding affinity at dopamine and serotonin transporters in rat striatal membranes. Results indicated that fluoro-substituted compounds often exhibited higher potency and selectivity for the dopamine transporter compared to their unsubstituted counterparts .
- Pharmacodynamics : Interaction studies involving this compound are crucial for understanding its pharmacodynamics. Investigations focus on how it modulates neurotransmitter levels and impacts behavioral outcomes in animal models.
- Safety Profile : Preliminary toxicological assessments suggest that while piperidine derivatives can be effective, they require careful evaluation to determine their safety profiles in therapeutic applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Gradual heating (e.g., 50–80°C) minimizes side reactions while promoting nucleophilic substitution at the piperidine nitrogen .
- Catalyst screening : Amide coupling agents like HOBt/TBTU improve yield in peptide-like bond formation steps .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol can isolate the compound with >95% purity .
- Data Monitoring : Track reaction progress via TLC or HPLC, and confirm purity using LC-MS or -NMR (e.g., verifying the absence of unreacted 2-fluoroethyl precursors) .
Q. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
- Core Techniques :
- NMR spectroscopy : - and -NMR confirm regioselectivity of the piperidine substitution and fluorine incorporation (e.g., -NMR for verifying 2-fluoroethyl group integrity) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 257.15) and detects isotopic patterns consistent with fluorine .
- HPLC-PDA : Assesses purity (>98%) and identifies trace impurities (e.g., residual starting materials) .
- Advanced Methods : X-ray crystallography (if crystalline) resolves stereochemical ambiguities, while DSC/TGA evaluates thermal stability for storage recommendations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Root Cause Analysis :
- Assay variability : Standardize enzyme inhibition protocols (e.g., kinase assays using ATP-concentration gradients) to minimize inter-lab variability .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
- Cellular context : Differences in cell permeability (logP ≈ 2.5) or efflux pump activity (e.g., P-gp) may explain discrepancies; use fluorescent analogs to track intracellular accumulation .
- Validation Strategies : Replicate studies with independently synthesized batches and include positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
Q. What computational approaches are effective in predicting the target engagement and selectivity of this compound?
- Methodology :
- Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with piperidine-binding pockets (e.g., serotonin receptors or kinases). Focus on fluorine’s role in hydrogen-bond networks .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic contacts with the 2-fluoroethyl group) .
- Machine learning : Train QSAR models on analogs from PubChem BioAssay data (AID 1347323) to predict off-target risks .
Q. How should researchers design impurity profiling studies to meet regulatory standards for preclinical development?
- Protocol Design :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways .
- HPLC-MS/MS : Use a C18 column (2.6 µm, 150 mm) with 0.1% formic acid in water/acetonitrile to resolve and characterize impurities (e.g., defluoro byproducts) .
- Quantification : Establish a limit of 0.15% for unspecified impurities per ICH Q3A guidelines .
- Documentation : Annotate impurity structures via -NMR and HRMS, and assess genotoxic potential using in silico tools (e.g., Derek Nexus) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Preventive Measures :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .
- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N) to prevent moisture absorption and oxidative degradation .
- Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via EPA-approved hazardous waste contractors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
